3,5-Dimethylpiperidine-1-carbonyl chloride
CAS No.:
Cat. No.: VC17836537
Molecular Formula: C8H14ClNO
Molecular Weight: 175.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14ClNO |
|---|---|
| Molecular Weight | 175.65 g/mol |
| IUPAC Name | 3,5-dimethylpiperidine-1-carbonyl chloride |
| Standard InChI | InChI=1S/C8H14ClNO/c1-6-3-7(2)5-10(4-6)8(9)11/h6-7H,3-5H2,1-2H3 |
| Standard InChI Key | XKWWTGFKHIQSCM-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(CN(C1)C(=O)Cl)C |
Introduction
Chemical Structure and Stereochemical Features
The core structure of 3,5-dimethylpiperidine-1-carbonyl chloride consists of a six-membered piperidine ring with methyl substituents at the 3 and 5 positions. The carbonyl chloride group (-COCl) at the 1 position introduces significant reactivity, enabling participation in nucleophilic acyl substitution reactions.
Molecular Geometry and Stereoisomerism
The compound exists as a mixture of diastereomers due to the chiral centers at the 3 and 5 positions of the piperidine ring. The IUPAC name, 3,5-dimethylpiperidine-1-carbonyl chloride, reflects this stereochemical complexity . Computational models predict a chair conformation for the piperidine ring, with methyl groups adopting equatorial positions to minimize steric strain. The carbonyl chloride group occupies an axial position, influencing its accessibility in reactions .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄ClNO | |
| Molecular Weight (g/mol) | 175.65 | |
| XLogP3-AA | 2.5 | |
| Rotatable Bond Count | 0 |
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 3,5-dimethylpiperidine-1-carbonyl chloride typically begins with 3,5-dimethylpiperidine (CAS 35794-11-7), a precursor commercially available in cis-trans isomeric mixtures . Chlorination of the piperidine’s amine group is achieved using reagents such as phosgene or thionyl chloride:
This exothermic reaction requires stringent temperature control (-10°C to 0°C) and anhydrous conditions to prevent hydrolysis of the carbonyl chloride.
Purification and Yield Optimization
Post-synthesis purification involves fractional distillation under reduced pressure (boiling point ~144°C, analogous to precursor data ) and chromatography to separate diastereomers. Industrial-scale production achieves yields of 70–85%, with byproducts including unreacted starting material and over-chlorinated derivatives.
Physicochemical Properties
Reactivity Profile
The carbonyl chloride group is highly electrophilic, participating in:
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Amide formation with primary/secondary amines.
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Esterification with alcohols or phenols.
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Friedel-Crafts acylation with aromatic rings.
Hydrogen bonding acceptor count (1) and donor count (0) favor interactions with polar solvents, though steric hindrance from methyl groups may slow kinetics .
Applications in Pharmaceutical Synthesis
Drug Intermediate for Neurological Therapeutics
3,5-Dimethylpiperidine-1-carbonyl chloride is employed in synthesizing β-amyloid aggregation inhibitors, potential Alzheimer’s disease therapeutics. By coupling with phenolic derivatives, it forms bisamide compounds that disrupt β-sheet formation in amyloid plaques .
Organocatalysts for Green Chemistry
Gem-diamine catalysts derived from this compound enhance biodiesel production efficiency. The piperidine scaffold facilitates substrate binding, while the carbonyl chloride enables covalent attachment to silica supports for heterogeneous catalysis .
Mitigation Strategies
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Use nitrile gloves and chemical goggles during handling.
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Store in amber glass bottles under argon atmosphere at 2–8°C .
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Neutralize spills with sodium bicarbonate before disposal.
Research Trends and Patent Landscape
Recent Innovations
A 2024 patent (WIPO) describes its use in MMP-13 inhibitors for osteoarthritis, leveraging the piperidine ring’s conformational flexibility to optimize enzyme binding . Another application involves Ru(II) complexes for photodynamic therapy, where the carbonyl chloride facilitates ligand coordination .
Environmental Impact
The compound’s hydrolysis product, 3,5-dimethylpiperidine-1-carboxylic acid, exhibits low ecotoxicity (LC₅₀ > 100 mg/L in Daphnia magna), though parent compound release requires controlled wastewater treatment.
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